(2-Acetylamino-thiazol-4-yl)-acetic acid

CAS No.: 202408-30-8

Cat. No.: VC1988533

Molecular Formula: C7H8N2O3S

Molecular Weight: 200.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 202408-30-8 |

|---|---|

| Molecular Formula | C7H8N2O3S |

| Molecular Weight | 200.22 g/mol |

| IUPAC Name | 2-(2-acetamido-1,3-thiazol-4-yl)acetic acid |

| Standard InChI | InChI=1S/C7H8N2O3S/c1-4(10)8-7-9-5(3-13-7)2-6(11)12/h3H,2H2,1H3,(H,11,12)(H,8,9,10) |

| Standard InChI Key | KCOJFJKNUZUGHX-UHFFFAOYSA-N |

| SMILES | CC(=O)NC1=NC(=CS1)CC(=O)O |

| Canonical SMILES | CC(=O)NC1=NC(=CS1)CC(=O)O |

Introduction

Chemical Structure and Properties

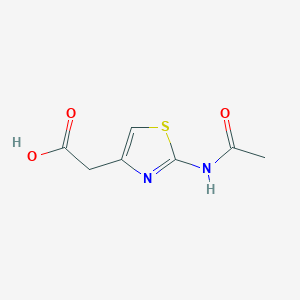

(2-Acetylamino-thiazol-4-yl)-acetic acid is an organic compound belonging to the thiazole derivative class. It features a thiazole ring substituted with an acetylamino group at the 2-position and an acetic acid moiety at the 4-position. This unique structural arrangement provides the compound with diverse chemical reactivity and biological properties.

Basic Chemical Information

The compound is characterized by the following properties:

| Property | Value |

|---|---|

| CAS Number | 202408-30-8 |

| Molecular Formula | C7H8N2O3S |

| Molecular Weight | 200.22 g/mol |

| IUPAC Name | 2-(2-acetamido-1,3-thiazol-4-yl)acetic acid |

| InChI | InChI=1S/C7H8N2O3S/c1-4(10)8-7-9-5(3-13-7)2-6(11)12/h3H,2H2,1H3,(H,11,12)(H,8,9,10) |

| InChIKey | KCOJFJKNUZUGHX-UHFFFAOYSA-N |

| SMILES | CC(=O)NC1=NC(=CS1)CC(=O)O |

Structural Features

The structure of (2-Acetylamino-thiazol-4-yl)-acetic acid consists of several key components:

-

A five-membered thiazole ring containing both sulfur and nitrogen atoms

-

An acetylamino group (acetylated amine) attached to the 2-position of the thiazole ring

-

An acetic acid moiety attached to the 4-position of the thiazole ring

This arrangement of functional groups allows for multiple interaction points with biological targets, making it valuable in medicinal chemistry applications.

Synthesis and Characterization

Synthetic Routes

The synthesis of (2-Acetylamino-thiazol-4-yl)-acetic acid typically involves several steps, as detailed in patent CN106045937A. The process requires precise conditions and reagents to achieve the desired compound with high purity. The thiazole ring formation is a critical step in the synthesis, followed by the incorporation of the acetylamino and acetic acid functional groups.

Characterization Methods

NMR spectroscopy is commonly used to confirm the integrity and purity of synthesized (2-Acetylamino-thiazol-4-yl)-acetic acid. This analytical technique ensures that the synthesized compounds meet the required specifications for further applications. Other characterization methods may include mass spectrometry, infrared spectroscopy, and elemental analysis.

Biological Activities and Mechanisms

Mechanism of Action

The mechanism of action primarily involves interactions with biological macromolecules such as enzymes and receptors. The thiazole ring is crucial for binding affinity, contributing to its potential antimicrobial and anti-inflammatory effects. The compound's functional groups allow for hydrogen bonding and π-stacking interactions with target proteins.

| Functional Group | Role in Biological Activity |

|---|---|

| Thiazole Ring | Provides binding affinity through π-stacking interactions |

| Acetylamino Group | Forms hydrogen bonds with target proteins |

| Acetic Acid Moiety | Contributes to solubility and additional interaction points |

Applications in Medicinal Chemistry

Building Block for Pharmaceutical Compounds

(2-Acetylamino-thiazol-4-yl)-acetic acid serves as a key building block in the synthesis of various pharmaceutical compounds, particularly those exhibiting antimicrobial and anti-inflammatory properties. Its versatile functional groups enable a wide range of derivatization options, making it valuable in medicinal chemistry and drug design .

Development of Bioactive Molecules

The compound is often used as an intermediate in the synthesis of bioactive molecules, particularly in pharmaceutical research . It is suitable for constructing peptide-like scaffolds or other heterocyclic compounds, often serving as a building block in the development of enzyme inhibitors and other therapeutics.

Relation to 2-Aminothiazole Derivatives

As a 2-aminothiazole derivative, (2-Acetylamino-thiazol-4-yl)-acetic acid relates to a broader class of compounds with diverse biological activities. The literature reports various synthetic 2-aminothiazoles associated with anticancer, antioxidant, antimicrobial, and anti-inflammatory activities . Some derivatives have shown promising anticancer activity against cell lines such as HepG2, while others have been designed as inhibitors of specific kinases like Src family kinases (SFKs) and Chk1 .

Structure-Activity Relationships

Importance of Functional Groups

The functional groups present in (2-Acetylamino-thiazol-4-yl)-acetic acid play crucial roles in its chemical reactivity and biological activity:

-

The thiazole ring provides a rigid scaffold and contributes to binding interactions with biological targets

-

The acetylamino group offers hydrogen bonding capabilities

-

The acetic acid moiety adds additional interaction points and affects solubility properties

Related Compounds

Several related compounds have been reported in the literature, including:

-

2-acetamido-thiazolylthio acetic ester (identified as a CDK2 inhibitor)

-

Various 2-aminothiazole derivatives with modifications at different positions

Comparing these compounds provides insights into structure-activity relationships and guides the development of more potent and selective therapeutics.

Current Research and Future Directions

Recent Advances

Recent research has expanded our understanding of thiazole derivatives, including (2-Acetylamino-thiazol-4-yl)-acetic acid. Studies have focused on:

-

Developing more efficient synthetic routes

-

Exploring additional biological activities

-

Creating more potent and selective derivatives

-

Understanding detailed mechanisms of action

Future Research Opportunities

Future research directions may include:

-

Exploration of the compound's potential in targeting specific disease pathways

-

Development of novel derivatives with enhanced activity or improved pharmacokinetic properties

-

Investigation of synergistic effects with other bioactive compounds

-

Application in drug delivery systems or diagnostic tools

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume